Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride
Description
Tricyclo[4.3.1.1³,⁸]undec-3-ylamine hydrochloride is a polycyclic amine hydrochloride derivative with a complex bridged tricyclic carbon framework. Its structure comprises an undecane backbone fused into three rings (one seven-membered and two smaller rings), with bridgehead substituents at positions 3 and 8 (Fig. 1). This compound has garnered attention due to its potent antiviral activity, particularly against influenza viruses, as demonstrated in vitro studies .
Properties
IUPAC Name |
tricyclo[4.3.1.13,8]undecan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c12-11-2-1-8-3-9(6-11)5-10(4-8)7-11;/h8-10H,1-7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXNEFBTIHXVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CC1CC(C3)C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrosation and Cyclization
The process initiates with the treatment of 2-aminomethyl-2-adamantanol with nitrous acid, generated in situ from sodium nitrite and glacial acetic acid in an aqueous medium. This reaction induces a diazotization-cyclization sequence, yielding tricyclo[4.3.1.1³,⁸]undecane-4-one as an intermediate. The ketone precipitates from the reaction mixture and is isolated via filtration.
Reaction Conditions:
Reductive Amination
The ketone intermediate undergoes reductive amination to introduce the amine functionality. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is employed under a nitrogen atmosphere to reduce the ketone to the corresponding amine. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Critical Parameters:
-
Reaction time: 24 hours
-
Temperature: Reflux (66°C for THF)
-
Workup: Neutralization with 20% NaOH, followed by extraction and recrystallization from nitromethane/heptane
Alternative Pathways via Carboxamide Intermediates
A secondary route involves the synthesis of tricyclo[4.3.1.1³,⁸]undecane-4-carboxamide, which is subsequently reduced to the amine.
Oxidation and Acid Chloride Formation
Tricyclo[4.3.1.1³,⁸]undecane-4-carboxylic acid is first synthesized by oxidizing 4-hydroxymethyltricyclo[4.3.1.1³,⁸]undecane with chromium trioxide (CrO₃) in acetone. The carboxylic acid is then converted to its acid chloride using thionyl chloride (SOCl₂).
Optimization Notes:
Amidation and Reduction
The acid chloride is treated with anhydrous ammonia to form the carboxamide, which is reduced to the primary amine using LiAlH₄. The free amine is isolated as the hydrochloride salt via acidification with concentrated HCl.
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Carboxamide formation | NH₃ in ether, 0°C | 78 | 95 |
| LiAlH₄ reduction | THF, reflux, 24h | 65 | 90 |
| Salt formation | HCl in ethanol, recrystallization | 92 | 99 |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Modern industrial protocols favor continuous flow systems over batch reactors to enhance yield and reproducibility. Key advantages include:
Purification Techniques
Final product purity (>99%) is achieved through multi-step crystallization:
-
Primary crystallization : Nitromethane at −20°C removes polymeric byproducts.
-
Secondary crystallization : Heptane eliminates residual solvents.
Comparative Analysis of Methods
| Parameter | Nitrosation-Cyclization Route | Carboxamide Route |
|---|---|---|
| Total steps | 3 | 5 |
| Overall yield | 62% | 45% |
| Scalability | High (batch or continuous) | Moderate |
| Byproduct formation | <5% | 12–15% |
The nitrosation-cyclization method outperforms the carboxamide pathway in yield and simplicity, making it the preferred choice for large-scale synthesis.
Challenges and Mitigation Strategies
Byproduct Formation
Solvent Selection
-
Issue : THF poses explosion risks with LiAlH₄ at scale.
-
Alternative : Diglyme or methyl-THF improves safety without compromising yield.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride is being investigated for its potential therapeutic applications:
- Neurodegenerative Diseases : Preliminary studies suggest that it may influence neurotransmitter systems, making it a candidate for treating conditions like Alzheimer's and Parkinson's diseases.
- Mood Disorders : The compound has shown promise as an antidepressant, warranting further investigation into its efficacy in mood regulation.
The compound exhibits several biological activities:
- Antiviral Properties : Studies indicate significant antiviral activity against various viral strains, suggesting its potential as a therapeutic agent in antiviral drug development.
- Neuroprotective Effects : Its structural similarity to bioactive amines suggests it may protect neurons and modulate pain pathways.
Study 1: Antiviral Activity
A recent study evaluated the antiviral properties of this compound against several viral strains:
- Results : Demonstrated significant inhibition rates compared to control compounds, highlighting its potential as a therapeutic agent in viral infections.
Study 2: Neuroprotective Effects
Research exploring the neuroprotective effects of the compound indicated:
- Mechanism : The compound may influence neurotransmitter systems, providing insight into its potential applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride involves its interaction with specific molecular targets. In proteomics, it binds to proteins, allowing for their identification and quantification. The exact molecular pathways and targets depend on the specific application and experimental conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antiviral Research
The compound belongs to a broader class of tricyclic amine derivatives with antiviral properties. Below is a comparative analysis:
Table 1: Comparison of Tricyclo[4.3.1.1³,⁸]undec-3-ylamine Hydrochloride with Related Compounds
Physicochemical Properties
Recommendations :
- Explore hybrid derivatives combining the [4.3.1.1³,⁸] framework with rimantadine-like side chains.
Biological Activity
Tricyclo[4.3.1.1(3,8)]undec-3-ylamine hydrochloride is a bicyclic amine compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and detailed research findings.
- Molecular Formula : CHN·HCl
- Molecular Weight : 165.28 g/mol
- CAS Number : 31061-65-1
Biological Activity Overview
Tricyclo[4.3.1.1(3,8)]undec-3-ylamine hydrochloride exhibits various biological activities, primarily due to its structural properties that allow interaction with biological targets.
The compound's biological activity is hypothesized to involve:
- Receptor Binding : The unique tricyclic structure may facilitate binding to specific receptors in the central nervous system (CNS).
- Neurotransmitter Modulation : It may influence neurotransmitter levels, particularly those related to mood and cognition.
In Vitro Studies
Several in vitro studies have investigated the effects of Tricyclo[4.3.1.1(3,8)]undec-3-ylamine hydrochloride on various cell lines:
These studies indicate a potential for the compound to act as a neuroprotective agent and an antitumor agent.
In Vivo Studies
Research has also been conducted on the in vivo effects of Tricyclo[4.3.1.1(3,8)]undec-3-ylamine hydrochloride:
Case Study: Neuroprotective Effects
In a rodent model of neurodegeneration, administration of the compound resulted in:
- Improved Cognitive Function : Animals treated with the compound showed enhanced performance in memory tasks compared to control groups.
- Reduction in Neuroinflammation : Histological analysis revealed decreased markers of inflammation in brain tissues.
Safety and Toxicology
Safety assessments indicate that Tricyclo[4.3.1.1(3,8)]undec-3-ylamine hydrochloride can cause skin and eye irritation upon contact; however, no severe toxicological effects have been reported at therapeutic doses.
| Hazard Classification | Description |
|---|---|
| Skin Irritation | Causes skin irritation (GHS Category 2) |
| Eye Irritation | Causes serious eye irritation (GHS Category 2A) |
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing Tricyclo[4.3.1.1³,⁸]undec-3-ylamine hydrochloride?
- Methodology : Synthesis can involve catalytic hydrogenation of precursor bicyclic amines or ring-closing metathesis to form the tricyclic core. Purification is typically achieved via recrystallization in ethanol or methanol, as described for structurally similar adamantane derivatives like Amantadine hydrochloride . Purity verification (e.g., ≥95%) should follow using HPLC or TLC, as referenced in pharmaceutical-grade synthesis protocols .
Q. Which analytical techniques are recommended for confirming structural integrity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the tricyclic scaffold and amine hydrochloride moiety.
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection at 210–220 nm for purity assessment (≥95% as per commercial standards) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., 187.71 g/mol for C₁₀H₁₇N·HCl) .
Q. How do solubility properties impact experimental design for this compound?
- Methodology : Solubility testing in polar solvents (water, methanol) and non-polar solvents (diethyl ether) should be conducted at varying pH and temperatures. For example, analogs like Amantadine hydrochloride exhibit high solubility in water (~200 mg/mL) and methanol, enabling formulations for in vitro assays . Precipitation studies in aqueous buffers (pH 4–9) are critical for stability assessments.
Advanced Research Questions
Q. What strategies resolve contradictions in reported molecular formulas (e.g., C₁₀H₁₇N·HCl vs. C₆H₇ClN₂)?
- Methodology : Discrepancies may arise from isomerism (e.g., positional differences in amine groups) or nomenclature variations (IUPAC vs. common names). Use X-ray crystallography for unambiguous structural confirmation or 2D NMR (COSY, HSQC) to distinguish between isomeric forms . Cross-referencing CAS registry numbers (e.g., 3048-63-3 for the target compound) ensures consistency .
Q. How can researchers investigate the compound’s receptor-binding affinity compared to analogs like Amantadine?
- Methodology :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]MK-801 for NMDA receptors) to compare IC₅₀ values.
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict interactions with receptor pockets, leveraging structural data from related tricyclic amines .
- Functional Assays : Electrophysiology (patch-clamp) to assess ion channel modulation in neuronal cells .
Q. What chromatographic techniques optimize separation of tricyclic amine isomers?
- Methodology :
- Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Ion-Pair Chromatography : Pairing agents like heptafluorobutyric acid (HFBA) enhance resolution of amine hydrochlorides. Refer to impurity profiling methods for structurally complex amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
